molecular formula C11H13N3O B13026107 Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one

Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one

Katalognummer: B13026107
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: GXEGUVONWWTDCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one is a complex heterocyclic compound featuring a spiro linkage between a piperidine ring and a pyrrolopyridine ring. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of a suitable piperidine derivative with a pyrrolopyridine precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

Spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes or modulate receptor activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other spiro-linked heterocycles, such as Spiro[chromane-2,4’-piperidine]-4(3H)-one and Spiro[indoline-pyrrolidine] derivatives .

Uniqueness

What sets Spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one apart is its unique combination of a piperidine ring and a pyrrolopyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools .

Eigenschaften

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

spiro[1H-pyrrolo[3,2-b]pyridine-3,4'-piperidine]-2-one

InChI

InChI=1S/C11H13N3O/c15-10-11(3-6-12-7-4-11)9-8(14-10)2-1-5-13-9/h1-2,5,12H,3-4,6-7H2,(H,14,15)

InChI-Schlüssel

GXEGUVONWWTDCE-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12C3=C(C=CC=N3)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.